2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline
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Overview
Description
2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)aniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the phenyl ring .
Scientific Research Applications
2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 4-(Trifluoromethoxy)aniline
- N,N-Dimethyl-1,4-phenylenediamine
- N,N-Dimethylaniline
Uniqueness
2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ringThe trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical syntheses .
Properties
Molecular Formula |
C14H12F3N |
---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
2-methyl-N-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H12F3N/c1-10-4-2-3-5-13(10)18-12-8-6-11(7-9-12)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
CXUCUXFSFYZMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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